molecular formula C19H24N2O4S B2633453 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide CAS No. 690644-54-3

2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2633453
CAS No.: 690644-54-3
M. Wt: 376.47
InChI Key: DWGPVUXGNQQMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide is an organic compound that features a sulfonamide group attached to a tert-butylbenzene ring, an acetamide group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of 4-tert-butylbenzenesulfonyl chloride: This can be achieved by reacting 4-tert-butylbenzenesulfonic acid with thionyl chloride.

    Reaction with 2-methoxyaniline: The 4-tert-butylbenzenesulfonyl chloride is then reacted with 2-methoxyaniline to form this compound.

    Acetylation: The final step involves acetylation of the intermediate product to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxybenzenesulfonamido)-N-(2-methoxyphenyl)acetamide.

    Reduction: Formation of 2-(4-tert-butylbenzenesulfonamido)-N-(2-aminophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylbenzenesulfonamido)-N-(2-hydroxyphenyl)acetamide
  • 2-(4-tert-butylbenzenesulfonamido)-N-(2-aminophenyl)acetamide
  • 2-(4-tert-butylbenzenesulfonamido)-N-(2-chlorophenyl)acetamide

Uniqueness

2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with molecular targets and its overall stability.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-19(2,3)14-9-11-15(12-10-14)26(23,24)20-13-18(22)21-16-7-5-6-8-17(16)25-4/h5-12,20H,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGPVUXGNQQMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.